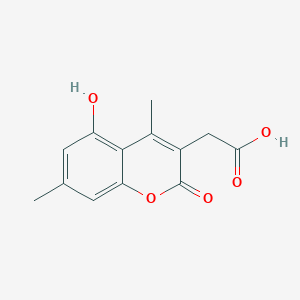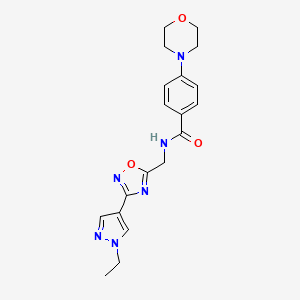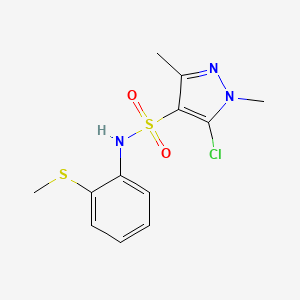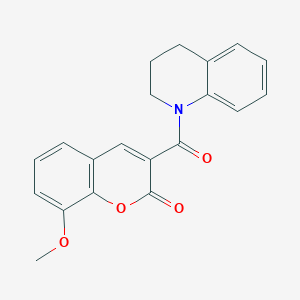
4-metil-N-(5-oxo-1-fenilpirrolidin-3-il)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and a benzenesulfonamide moiety
Aplicaciones Científicas De Investigación
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary target of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . Specifically, human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
The compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It interacts with its targets, inhibiting their activity, which leads to changes in the physiological processes these enzymes are involved in .
Biochemical Pathways
The inhibition of human carbonic anhydrases by 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide affects the biochemical pathways these enzymes are involved in . This includes processes related to ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Pharmacokinetics
The compound’s structure, which includes a pyrrolidine ring, suggests that it may have good adme (absorption, distribution, metabolism, and excretion) properties . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Result of Action
The compound’s action results in the inhibition of human carbonic anhydrases, particularly human carbonic anhydrase II . This inhibition can have a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves a multi-step processThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide include other pyrrolidine derivatives and benzenesulfonamide compounds. Examples include:
- 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- Pyrrolidine-2-one derivatives
- Pyrrolidine-2,5-diones
Uniqueness
Propiedades
IUPAC Name |
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-7-9-16(10-8-13)23(21,22)18-14-11-17(20)19(12-14)15-5-3-2-4-6-15/h2-10,14,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPVPODHQZDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)

![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2474223.png)

![2-{[7-METHYL-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2474227.png)
![6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2474229.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)
![2,5-DICHLORO-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]THIOPHENE-3-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2474231.png)

![N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2474233.png)
![Methyl 3-[(2-{2-[(4-methoxyphenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2474236.png)

![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)

